molecular formula C15H15N3OS B2953680 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide CAS No. 1788770-24-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide

Cat. No.: B2953680
CAS No.: 1788770-24-0
M. Wt: 285.37
InChI Key: GFBCKXNJIOCKFV-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide is a complex organic compound featuring a pyrrolopyridine core fused with a thiophene ring and a carboxamide group

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(13-5-2-11-20-13)17-8-3-9-18-10-6-12-4-1-7-16-14(12)18/h1-2,4-7,10-11H,3,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBCKXNJIOCKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor containing the pyrrole and pyridine units. The thiophene ring can be introduced through a subsequent reaction with thiophene-2-carboxylic acid chloride. The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under appropriate conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid, while reduction can produce the corresponding amine derivative.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.

Medicine: The compound has been investigated for its medicinal properties, particularly in the context of cancer therapy. Its ability to inhibit fibroblast growth factor receptors (FGFRs) makes it a promising candidate for the development of anticancer drugs[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide exerts its effects involves the interaction with specific molecular targets and pathways. For example, its inhibition of FGFRs disrupts the signaling pathways that are crucial for cancer cell proliferation and survival[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives: These compounds share a similar pyrrolopyridine core but differ in the presence of a pyrazine ring instead of thiophene.

  • Thiophene-2-carboxamide derivatives: These compounds contain the thiophene-2-carboxamide moiety but lack the pyrrolopyridine core.

Uniqueness: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide is unique due to its combination of the pyrrolopyridine core and the thiophene ring, which contributes to its distinct biological and chemical properties.

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications and unique structural features. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic uses.

Structural Overview

The compound features a pyrrolo[2,3-b]pyridine moiety linked via a propyl chain to a thiophene-2-carboxamide group. This unique structure is believed to contribute to its biological activities, particularly in modulating various biochemical pathways.

Phosphodiesterase Inhibition

Research indicates that compounds derived from the pyrrolo[2,3-b]pyridine scaffold exhibit significant inhibition of phosphodiesterases (PDEs), particularly PDE4B. For instance, a related compound demonstrated an IC50 value of 0.48 μM against PDE4B, highlighting the potential of this class of compounds in managing inflammatory diseases by inhibiting TNF-α release from macrophages exposed to pro-inflammatory stimuli .

TNIK Inhibition

In addition to PDE inhibition, other studies have shown that pyrrolo[2,3-b]pyridine derivatives can inhibit TNIK (TRAF2 and NCK interacting kinase), with some compounds achieving IC50 values lower than 1 nM. This inhibition correlates with reduced IL-2 secretion, suggesting that these compounds may have applications in treating autoimmune disorders or cancers where IL-2 plays a critical role .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by studies showing its ability to significantly inhibit TNF-α production in macrophages. This activity is crucial for developing therapies aimed at conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential

The structural characteristics of this compound also suggest possible anticancer activity. The combination of the pyrrolo and thiophene moieties may enhance its ability to interact with specific biological targets involved in cancer progression. Related compounds have shown efficacy against various human tumor cell lines at subnanomolar concentrations, indicating that this class may be valuable in cancer therapeutics .

Case Studies and Research Findings

Study Findings IC50 Values
Study 1Inhibition of TNF-α release from macrophages0.48 μM (PDE4B)
Study 2TNIK inhibition leading to reduced IL-2 secretion< 1 nM
Study 3Anticancer activity against human tumor cellsSubnanomolar concentrations

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